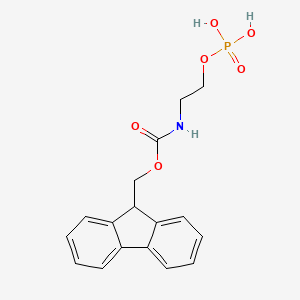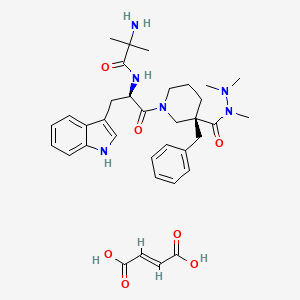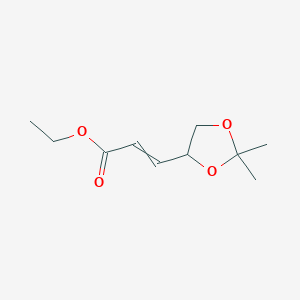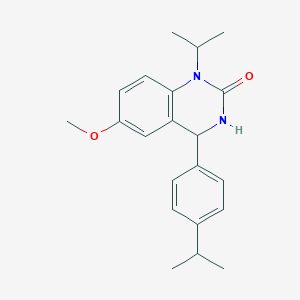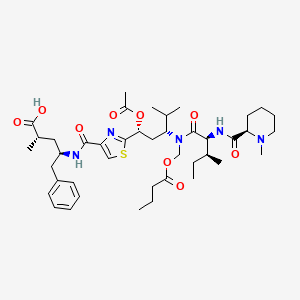
Tubulysin E
Vue d'ensemble
Description
Tubulysin E is an antimitotic tetrapeptide that has been isolated from myxobacteria . It has sparked great interest for development as an anti-cancer agent due to its exceptionally potent antiproliferative activity .
Synthesis Analysis
The synthesis of Tubulysin E has been a topic of extensive research. A concise and modular total synthesis of the highly potent N14-desacetoxytubulysin H (1) has been accomplished in 18 steps in an overall yield of up to 30% . The synthesis involves diastereoselective multicomponent reactions and the use of bulky ligands to control both the regioselective and diastereoselective synthesis of tubuphenylalanine in just two steps .Chemical Reactions Analysis
The chemical reactions involved in the final conjugation of antibody and linkerpayload (LP) are cysteine, lysine, site-specific, and click chemistry reactions . The modifications of tubulysin are centering on the C-11 acetoxyl and N,O-acetal groups .Physical And Chemical Properties Analysis
Tubulysin E is soluble in methanol, acetone, and ethyl acetate . Its molecular weight is 842.10 .Applications De Recherche Scientifique
1. Mechanism of Action and Antimitotic Activity
Tubulysin A, closely related to Tubulysin E, is known for its highly cytotoxic properties and antimitotic activity. It induces the depletion of cell microtubules and triggers apoptosis, accumulating treated cells in the G2/M phase. Its ability to inhibit tubulin polymerization more efficiently than other drugs like vinblastine makes it a potential candidate for anticancer drug development (Khalil et al., 2006).
2. Potential in Drug-Resistant Cancer Treatment
Research highlights the interest in tubulysins, including Tubulysin E, for their potent antiproliferative activity against various human cancer cell lines, particularly in multidrug-resistant carcinoma models. This has led to advances in the discovery and development of tubulysin conjugates, despite challenges in their natural availability (Murray et al., 2015).
3. Biosynthesis and Structural Diversity
The tubulysin family, including Tubulysin E, demonstrates a diversity-oriented nature in biosynthesis. This was evident from the discovery of numerous tubulysin derivatives from strains like Angiococcus disciformis and Cystobacter SBCb004, showcasing the potential for a wide range of cytotoxic activities (Chai et al., 2010).
4. Development of Tubulysin Analogues
The synthesis of tubulysin analogues has been an area of significant interest, given the complex structure and potent cytotoxicity of tubulysins like Tubulysin E. The development of analogues aims to reduce systemic toxicity while retaining anticancer efficacy, making them suitable for chemotherapeutic applications (Floyd et al., 2011).
5. Use in Targeted Therapy
Tubulysins, due to their potency, have become integral in targeted therapy as payloads in the development of small molecule drug conjugates (SMDCs) and antibody-drug conjugates (ADCs). This approach has led to the discovery of several novel and potent cytotoxic tubulysin analogues (Leverett et al., 2016).
6. Anti-angiogenic Properties
Tubulysins like Tubulysin E have demonstrated anti-angiogenic effects, making them useful in tumor therapy strategies. Research into simplified precursors of tubulysins, such as pretubulysin and its derivatives, has been carried out to address supply challenges and improve clinical development potential (Rath et al., 2012).
7. Stability and Efficacy in Antibody-Drug Conjugates
The development of stable and bioreversible conjugates of tubulysins to antibodies, without loss of activity, has been a key focus. This involves overcoming metabolic liabilities and ensuring efficacy against multidrug-resistant tumors (Staben et al., 2017).
8. Total Synthesis and SAR Studies
Efforts towards the total synthesis of tubulysins and structure-activity relationship (SAR) studies have been significant. This has involved developing synthetic routes for the tubulysins and examining their biological activity, which is crucial for the development of new anticancer drugs (Xiangming et al., 2013).
Safety And Hazards
Orientations Futures
The future development of Tubulysin E is likely to focus on improving its therapeutic index. This could involve altering the dosing regimen, optimizing patient selection through the use of biomarkers, and developing new Tubulysin E analogues . Despite the challenges, the progress in the discovery and development of tubulysins, especially tubulysin conjugates, has quickly advanced .
Propriétés
IUPAC Name |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H63N5O9S/c1-9-16-36(49)55-25-47(41(52)37(27(5)10-2)45-39(51)33-19-14-15-20-46(33)8)34(26(3)4)23-35(56-29(7)48)40-44-32(24-57-40)38(50)43-31(21-28(6)42(53)54)22-30-17-12-11-13-18-30/h11-13,17-18,24,26-28,31,33-35,37H,9-10,14-16,19-23,25H2,1-8H3,(H,43,50)(H,45,51)(H,53,54)/t27-,28-,31+,33+,34+,35+,37-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIXESXDPXDGRK-CAPJTEJHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)C(=O)C(C(C)CC)NC(=O)C3CCCCN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OCN([C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]3CCCCN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H63N5O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
814.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tubulysin E | |
CAS RN |
309935-58-8 | |
| Record name | Tubulysin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0309935588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TUBULYSIN E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXT0V84S0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






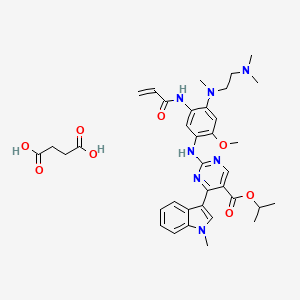

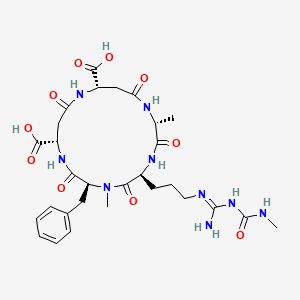
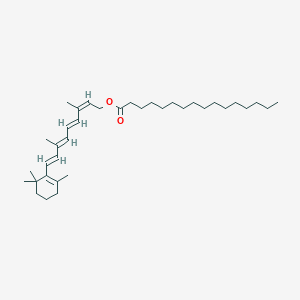
![Cis(+/-)-2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide](/img/structure/B3182211.png)


